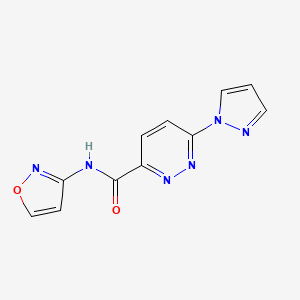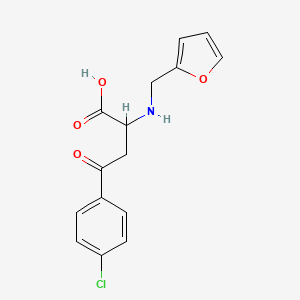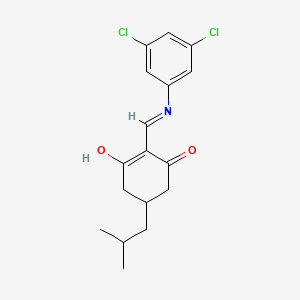![molecular formula C17H14N2O B2401178 2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 672950-63-9](/img/structure/B2401178.png)
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, also known as OXD-1, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a member of the oxadiazole family and has been extensively studied for its potential use in various fields, including pharmaceuticals, materials science, and agriculture. In
Scientific Research Applications
Corrosion Inhibition
- Corrosion and Biocorrosion Control: Oxadiazoles, including 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives, have been explored for their effectiveness in inhibiting corrosion and biocorrosion in brass within simulated cooling water systems (Rochdi et al., 2014).
Pharmaceutical Applications
- Antimicrobial Activity: Some 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. A study on 2,5-disubstituted 1,3,4-oxadiazole compounds demonstrated their effectiveness against various microbial species (Gul et al., 2017).
Material Science and Electronics
- Liquid Crystalline Properties: Bent-shaped 1,3,4-oxadiazole-based compounds show promise in liquid crystalline applications, exhibiting phases like nematic and smectic A (Zhu et al., 2009).
- Electroluminescent Devices: Oxadiazole derivatives are being synthesized and characterized for their potential use in electroluminescent devices, displaying properties like photoluminescence (Zhang et al., 2007).
Chemistry and Molecular Studies
- Molecular Docking and Binding Studies: These compounds have been subjected to molecular docking and binding studies to assess their interactions with various biological targets, contributing to their potential as pharmacologically active agents (Virk et al., 2023).
Structural Analysis
- Structural Characterization: Oxadiazole derivatives have been structurally characterized, providing insights into their potential applications in the synthesis of new molecules (Meyer et al., 2003).
Corrosion Inhibition and Surface Chemistry
- Mild Steel Corrosion Inhibition: Novel oxadiazole derivatives have been synthesized and evaluated for their potential to inhibit mild steel corrosion, demonstrating their utility in materials protection (Kalia et al., 2020).
properties
IUPAC Name |
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-6-5-9-15(12-13)17-19-18-16(20-17)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMERMDSKVHITHY-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)
![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)



![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)


![N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride](/img/structure/B2401112.png)



![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)